molecular formula C14H14O B13642702 2,4-Dimethylbiphenyl-3-ol

2,4-Dimethylbiphenyl-3-ol

Cat. No.: B13642702
M. Wt: 198.26 g/mol
InChI Key: BILVIMICBJCGQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethylbiphenyl-3-ol is an organic compound that belongs to the class of biphenyl derivatives It consists of two benzene rings connected by a single bond, with two methyl groups attached to the 2nd and 4th positions of one benzene ring and a hydroxyl group attached to the 3rd position of the other benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethylbiphenyl-3-ol can be achieved through several methods. One common approach involves the use of Grignard reagents. For example, the reaction of 2,4-dimethylbromobenzene with phenylmagnesium bromide followed by hydrolysis can yield this compound . Another method involves the Suzuki-Miyaura coupling reaction, where 2,4-dimethylphenylboronic acid is coupled with 3-bromophenol in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production. For instance, the use of palladium catalysts in the Suzuki-Miyaura coupling reaction is common in industrial settings due to its high efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylbiphenyl-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2,4-dimethylbiphenyl-3-one, while substitution reactions can produce various halogenated or nitrated derivatives .

Scientific Research Applications

2,4-Dimethylbiphenyl-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dimethylbiphenyl-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the biphenyl structure allows for interactions with hydrophobic regions of proteins and membranes, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethylbiphenyl-3-ol is unique due to the presence of both methyl groups and a hydroxyl group on the biphenyl structure. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C14H14O

Molecular Weight

198.26 g/mol

IUPAC Name

2,6-dimethyl-3-phenylphenol

InChI

InChI=1S/C14H14O/c1-10-8-9-13(11(2)14(10)15)12-6-4-3-5-7-12/h3-9,15H,1-2H3

InChI Key

BILVIMICBJCGQC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C2=CC=CC=C2)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.